Tiaprofenic Acid

Catalog No.
S545329
CAS No.
33005-95-7
M.F
C14H12O3S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiaprofenic Acid

CAS Number

33005-95-7

Product Name

Tiaprofenic Acid

IUPAC Name

2-(5-benzoylthiophen-2-yl)propanoic acid

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)

InChI Key

GUHPRPJDBZHYCJ-UHFFFAOYSA-N

SMILES

Array

solubility

3.24e-02 g/L

Synonyms

Apo-Tiaprofenic, FC 3001, Flanid, Novo-Tiaprofenic, Nu-Tiaprofenic, PMS-Tiaprofenic, RU 15060, Surgam, Surgam SA, tiaprofenic acid, tiaprofenic acid, calcium salt

Canonical SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O

The exact mass of the compound Tiaprofenic acid is 260.0507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Tiaprofenic acid (CAS: 33005-95-7) is a thiophene-containing arylpropionic acid derivative characterized by a weak monoprotic acid profile (pKa ~4.05) and a stable Modification I melting point of 94–96 °C [1]. As a structural analog of ketoprofen where the benzophenone moiety is replaced by a benzoylthiophene ring, it serves as a critical building block in medicinal chemistry for synthesizing thiophene-based bioisosteres with altered electronic properties[2]. In industrial and laboratory procurement, it is primarily sourced as a reference standard for COX-1/COX-2 inhibition assays, a highly specific photosensitizer for UV stress-testing, and a model active pharmaceutical ingredient (API) for complex polymorphic formulation studies [1][3].

Substituting tiaprofenic acid with generic propionic acid NSAIDs like ketoprofen or indoprofen compromises both analytical and photochemical workflows. Structurally, the presence of the thiophene ring fundamentally alters the compound's electronic distribution and metabolic reactivity, leading to distinct degradation pathways such as triplet-state photodecarboxylation, whereas analogs like indoprofen degrade via the singlet state [1]. Furthermore, tiaprofenic acid exhibits unique polymorphic behavior where its three distinct crystal modifications cannot be differentiated using standard IR or Raman spectroscopy [2]. This necessitates specific X-ray diffraction (XRD) or differential scanning calorimetry (DSC) handling, meaning that generic substitution will invalidate established QA/QC protocols and stability-indicating assays designed specifically for this compound's physicochemical profile.

Polymorph Characterization and QA/QC Analytical Blindspots

Unlike standard APIs where polymorphs exhibit distinct vibrational spectra, tiaprofenic acid forms three polymorphic modifications (Mod I, II, and III) that are indistinguishable by IR and Raman spectroscopy [1]. Modification I is thermodynamically stable below its melting point (94–96 °C), while Mod II and III are metastable. Differentiation strictly requires powder X-ray diffraction (XRD) or thermoanalytical methods.

Evidence DimensionSpectroscopic Polymorph Differentiation
Target Compound DataMod I, II, and III show no IR/Raman spectroscopic differences
Comparator Or BaselineStandard NSAIDs (e.g., Ketoprofen) / Typical APIs (IR/Raman distinguishable)
Quantified Difference0% differentiation via IR/Raman; 100% reliance on XRD/DSC
ConditionsSolid-state characterization at 25 °C

Procurement for QA/QC and formulation development must ensure availability of XRD/DSC instrumentation, as standard IR/Raman workflows will fail to detect metastable polymorphic impurities.

Triplet-State Photodecarboxylation and Singlet Oxygen Generation

Tiaprofenic acid undergoes rapid photodecarboxylation predominantly from its first excited triplet state (T1), distinguishing it from analogs like indoprofen which degrade exclusively from the singlet state[1]. The generation of the peroxyl radical is highly exergonic, with a minor transition barrier of approximately 0.5 kcal/mol at a C-O distance of 2.2 Å, leading to the spontaneous generation of singlet oxygen and superoxide anions under aerobic conditions [2].

Evidence DimensionPhotochemical Degradation State
Target Compound DataTriplet state (T1) decarboxylation (barrier ~0.5 kcal/mol)
Comparator Or BaselineIndoprofen (Singlet state decarboxylation)
Quantified DifferenceDistinct spin state pathway; high singlet oxygen yield
ConditionsAerobic aqueous solution, UV irradiation (>310 nm)

Makes tiaprofenic acid an optimal, highly reactive reference standard for validating phototoxicity models and lipid peroxidation assays.

Differential COX Isozyme Binding Affinity

In comparative binding studies among profen derivatives, tiaprofenic acid demonstrated a distinct selectivity profile compared to its closest structural analog, ketoprofen. Tiaprofenic acid exhibited the highest binding affinity for the COX-1 isozyme (ΔGb = 0.06919 kcal/mol) among the tested cohort, whereas ketoprofen displayed the highest binding affinity for COX-2 (ΔGb = 0.6293 kcal/mol) [1].

Evidence DimensionCOX Isozyme Binding Affinity (ΔGb)
Target Compound DataHighest affinity for COX-1 (ΔGb = 0.06919 kcal/mol)
Comparator Or BaselineKetoprofen (Highest affinity for COX-2, ΔGb = 0.6293 kcal/mol)
Quantified DifferenceOpposing isozyme binding preference
ConditionsIn silico molecular docking (AutoDock4.2) / In vitro correlation

Crucial for researchers selecting a baseline profen scaffold for COX-1 biased screening or structural optimization.

pH-Dependent High-Entropy Phase Solubility Enhancement

Tiaprofenic acid behaves as a weak monoprotic acid (pKa ~4.05) but exhibits anomalous solubility behavior in specific formulation environments. At pH values above 5, it forms high-entropy phases that increase its aqueous solubility by up to 555% compared to theoretical baseline values[1]. Furthermore, the addition of 0.09% polysorbate 80 yields an approximately 200% linear increase in saturation solubility across its polymorphic modifications.

Evidence DimensionAqueous Solubility Enhancement
Target Compound DataUp to 555% increase at pH > 5; 200% increase with 0.09% polysorbate 80
Comparator Or BaselineTheoretical baseline solubility at pH < 4 (< 1 mg/L)
Quantified Difference>5-fold solubility increase via high-entropy phase formation
ConditionsAqueous buffer (pH > 5) and 0.09% polysorbate 80 at 20 °C

Provides formulation scientists with a highly tunable solubility profile for optimizing topical and transdermal delivery systems.

QA/QC Method Development for Polymorphic APIs

Because tiaprofenic acid's three polymorphic modifications are invisible to standard IR and Raman spectroscopy, it serves as an ideal rigorous test case for validating X-ray diffraction (XRD) and differential scanning calorimetry (DSC) pipelines in pharmaceutical QA/QC laboratories [1].

Phototoxicity and UV Stress-Testing Models

Driven by its rapid triplet-state photodecarboxylation and highly exergonic generation of peroxyl radicals, tiaprofenic acid is a superior reference photosensitizer for developing in vitro lipid peroxidation and phototoxicity assays compared to singlet-state degraders like indoprofen[2].

Thiophene-Based Drug Discovery and Scaffold Hopping

As a thiophene-containing analog of ketoprofen with distinct COX-1 binding preferences, tiaprofenic acid is a prime starting material for scaffold hopping in medicinal chemistry, allowing researchers to exploit the thiophene ring's unique electronic properties and bioisosterism[3].

Advanced Topical Formulation Prototyping

The compound's ability to form high-entropy phases at pH > 5—yielding a 555% increase in solubility—makes it an excellent model API for prototyping pH-responsive transdermal hydrogels and polysorbate-enhanced microemulsions [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.05071541 Da

Monoisotopic Mass

260.05071541 Da

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

96 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1LS1T6R34C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (87.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tiaprofenic acid is used to treat pain, especially arthritic pain.

Pharmacology

Tiaprofenic acid is a non-steroidal anti-inflammatory drug of the arylpropionic acid (profen) class, used to treat pain, especially arthritic pain. The typical adult dose is 300mg twice daily. This drug is not recommended for use in the pediatric population.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE11 - Tiaprofenic acid

Mechanism of Action

Tiaprofenic acid belongs to a group of medicines called non-steroidal anti-inflammatory drugs (NSAIDs). It works by blocking the production of a chemical (prostaglandin) which the body produces in response to injury or certain diseases. This prostaglandin would otherwise go on to cause swelling, pain and inflammation.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

33005-95-7

Absorption Distribution and Excretion

Bioavailability is 90% following oral administration.

Metabolism Metabolites

Hepatic (10%). Sparingly metabolised in the liver to two inactive metabolites.

Wikipedia

Tiaprofenic_acid

Biological Half Life

1.5-2.5 hours

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Reductive metabolism of tiaprofenic acid by the human liver and recombinant carbonyl reducing enzymes

Petra Malátková, Adam Skarka, Kateřina Musilová, Vladimír Wsól
PMID: 28322780   DOI: 10.1016/j.cbi.2017.03.006

Abstract

Tiaprofenic acid is a widely used anti-inflammatory drug; however, the reductive metabolism of tiaprofenic acid is not yet well understood. Here, we compared the reduction of tiaprofenic acid in microsomes and cytosol from the human liver. The microsomes exhibited lower K
value toward tiaprofenic acid than the cytosol (K
= 164 ± 18 μM vs. 569 ± 74 μM, respectively), whereas the cytosol showed higher specific activity during reduction than the microsomes (V
= 728 ± 52 pmol mg of protein
min
vs. 285 ± 11 pmol mg of protein
min
, respectively). Next, a panel of recombinant carbonyl reducing enzymes from AKR and SDR superfamilies has been studied to find the enzymes responsible for the cytosolic reduction of tiaprofenic acid. CBR1 was identified as the reductase of tiaprofenic acid with high specific activity (56,965 ± 6741 pmol mg of protein
min
). Three other enzymes, AKR1A1, AKR1B10, and AKR1C4, were also able to reduce tiaprofenic acid, but with very low activity. Thus, CBR1 was shown to be a tiaprofenic acid reductase in vitro and was also suggested to be the principal tiaprofenic acid reductase in vivo.


Enantioseparations in nonaqueous capillary electrophoresis using charged cyclodextrins

Anne-Catherine Servais, Marianne Fillet
PMID: 23283786   DOI: 10.1007/978-1-62703-263-6_19

Abstract

The enantioseparation of acidic and basic compounds can be successfully achieved in nonaqueous capillary electrophoresis using single-isomer charged β-cyclodextrin (β-CD) derivatives of opposite charge to that of the analytes. This chapter describes how to separate the enantiomers of three basic substances selected as model compounds, i.e., alprenolol, bupranolol, and terbutaline, using the negatively charged heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD. The enantiomers of three acidic drugs (tiaprofenic acid, suprofen, and flurbiprofen) are resolved using a monosubstituted amino β-CD derivative, namely, 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-CD.


Sclerosing lymphangitis of the penis associated with marked penile oedema and skin erosions

Mehdi Karray, Noureddine Litaiem, Mariem Jones, Faten Zeglaoui
PMID: 28754762   DOI: 10.1136/bcr-2017-221414

Abstract

Sclerosing lymphangitis of the penis is a benign, under-reported condition consisting of a asymptomatic firm cord-like swelling around the coronal sulcus of the penis usually affecting men in the second or third decade of life. Penile oedema and erosions are rarely reported. Clinical signs may be remarkable contrasting with the self-limited character of the disease. We report a new case of sclerosing lymphangitis of the penis occurring in a 59-year-old patient marked by penile swelling and several overlying skin erosions, and discuss the clinical features and the pathogenesis aspects of the disease.


Time-resolved spectroscopic study of the photochemistry of tiaprofenic acid in a neutral phosphate buffered aqueous solution from femtoseconds to final products

Tao Su, Jiani Ma, Ming-De Li, Xiangguo Guan, Lihong Yu, David Lee Phillips
PMID: 23231046   DOI: 10.1021/jp310315f

Abstract

The photo-decarboxylation and overall reaction mechanism of tiaprofenic acid (TPA) was investigated by femtosecond transient absorption (fs-TA), nanosecond transient absorption (ns-TA), and nanosecond time-resolved resonance Raman (ns-TR(3)) spectroscopic experiments in a neutral phosphate buffered solution (PBS). In addition, density functional theory (DFT) calculations were presented to help interpret the experimental results. Resonance Raman and DFT calculation results revealed that the deprotonated tiaprofenic acid (TPA(-)) form was the primary species that is photoexcited in a near neutral PBS aqueous solution. The fs-TA experimental data indicated that the lowest lying excited singlet state S(1) underwent an efficient intersystem crossing process (ISC) to quickly transform into the lowest lying excited triplet state T(1) that then undergoes decarboxylation to generate a triplet biradical species (TB(3)). ns-TA and ns-TR(3) results observed a protonation process for TB(3) to produce a neutral species (TBP(3)) that then decayed via ISC to produce a singlet TBP species that further reacted to make the final product (DTPA). A comparison of the present results for TPA(-) with similar results for the deprotonated form of ketoprofen (KP(-)) in the literature was done to investigate how the thiophene moiety in TPA(-) that replaces one phenyl ring in KP(-) affects the reaction mechanism and photochemistry of these nonsteroidal anti-inflammatory drugs (NSAIDs).


The effect of terpenes on percutaneous absorption of tiaprofenic acid gel

Alper Okyar, Maksat Nuriyev, Ayca Yildiz, Zeliha Pala-Kara, Narin Ozturk, Engin Kaptan
PMID: 21116781   DOI: 10.1007/s12272-010-1110-8

Abstract

Tiaprofenic acid is a potent analgesic and nonsteroidal anti-inflammatory drug (NSAID) and like any other nonsteroidal anti-inflammatory drug, oral administration of the conventional dosage forms of tiaprofenic acid invariably causes gastrointestinal side effects. In an effort to eliminate these side effects while enhancing the drug concentration at the target tissue, an epidermal application of tiaprofenic acid seems to be an effective alternative drug delivery modality. This study attempts to demonstrate the influence of different terpenes (d-limonene, menthol and nerolidol) in various combinations of preparations on the percutaneous penetration of tiaprofenic acid from Carbopol(®) 940 based gel formulations (1%) in an ex vivo experiment using Franz-type diffusion cells. The enhancement effect of terpenes on skin absorption of tiaprofenic acid was further evaluated by an in vivo method in rats. Amongst the terpenes used, d-limonene was the most outstanding penetration enhancer that was reference to penetration of tiaprofenic acid through rat skin ex vivo. In vivo penetration study shows that the AUC₀(-)₄₈(h) was increased by about 10 fold by the addition of 5% d-limonene to the formulation. Histological studies show that d-limonene causes disruption on the skin surface and is responsible for enhanced penetration of tiaprofenic acid. Since tiaprofenic acid is known to cause gastrointestinal disturbances following systemic administration, topical formulations of tiaprofenic acid in gel form including 5% d-limonene could be suggested as an alternative.


Fixed drug eruption due to tiaprofenic acid

U Tursen, A Bicer, T I Kaya, G Ikizoglu
PMID: 19753743   DOI: 10.1080/09546630212345680

Abstract

Tiaprofenic acid is a propionic acid derivative with analgesic, anti-inflammatory and antipyretic properties. Fixed drug eruption is a common cutaneous reaction by various drugs. Fixed drug eruption induced by tiaprofenic acid has not been reported previously. Described in this paper is a 57-year-old female patient with tiaprofenic acid-associated fixed drug eruption, which occurred shortly after starting tiaprofenic acid therapy for her osteoarthritis. Upon establishment of the diagnosis, tiaprofenic acid therapy was stopped and topical corticosteroids and systemic antihistamines were administered. The eruption resolved, leaving post-inflammatory hyperpigmentation within 5 days. The rash returned following tiaprofenic acid rechallenge. It is proposed that fixed drug eruption is a new side effect of tiaprofenic acid.


Photodegradation mechanism of nonsteroidal anti-inflammatory drugs containing thiophene moieties: suprofen and tiaprofenic acid

Klefah A K Musa, Leif A Eriksson
PMID: 19719267   DOI: 10.1021/jp904171p

Abstract

The photodegradation of nonsteroid anti-inflammatory drugs suprofen, 2-[4-(2-thienoyl)phenyl]propionic acid, and tiaprofenic acid, 2-(5-benzoyl-2-thienyl)propanoic acid, is studied by means of density functional theory. Besides the redox properties of the neutral species, we report on absorption spectra and degradation pathways involving excitation, intersystem crossing to the T(1) state, and spontaneous decarboxylation of the deprotonated species of each drug. The energetics and properties of the suprofen and tiaprofenic acid systems are found to be very similar to those of the highly photolabile benzyl analogue ketoprofen. Mechanisms leading to the formation of a closed-shell decarboxylated ethyl species, as well as peroxyl radicals capable of initiating lipid peroxidation reactions, are discussed.


Single dose oral tiaprofenic acid for acute postoperative pain in adults

R Andrew Moore, Sheena Derry, Maura Moore, Henry J McQuay
PMID: 19821426   DOI: 10.1002/14651858.CD007542.pub2

Abstract

Tiaprofenic acid is a a non-steroidal anti-inflammatory drug (NSAID). It is widely available around the world, with indications for osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, periarticular disorders, and strains and sprains. This review sought to evaluate the efficacy and safety of oral tiaprofenic acid in acute postoperative pain, using clinical studies of patients with established pain, and with outcomes measured primarily over 6 hours using standard methods. This type of study has been used for many decades to establish that drugs have analgesic properties.
To assess the efficacy of single dose oral tiaprofenic acid in acute postoperative pain, and any associated adverse events.
We searched Cochrane CENTRAL, MEDLINE, EMBASE and the Oxford Pain Relief Database for studies to June 2009.
Randomised, double blind, placebo-controlled trials of single dose orally administered tiaprofenic acid in adults with moderate to severe acute postoperative pain.
Two review authors independently assessed trial quality and extracted data. We planned to use area under the "pain relief versus time" curve to derive the proportion of participants with tiaprofenic acid experiencing at least 50% pain relief over 4 to 6 hours, using validated equations; to use number needed to treat to benefit (NNT); the proportion of participants using rescue analgesia over a specified time period; time to use of rescue analgesia; information on adverse events and withdrawals.
Not one of eleven studies identified by the searches and examined in detail studied oral tiaprofenic acid against placebo in patients with established postoperative pain and therefore no results are available.
In the absence of evidence of efficacy for oral tiaprofenic acid in acute postoperative pain, its use in this indication is not justified at present. Because trials clearly demonstrating analgesic efficacy in the most basic of acute pain studies is lacking, use in other indications should be evaluated carefully. Given the large number of available drugs of this and similar classes which are effective, there is no urgent research agenda for this particular drug.


Synthesis and evaluation of tiaprofenic acid-derived UCHL5 deubiquitinase inhibitors

Harshani S Gurusingha Arachchige, Poornima D H Herath Mudiyanselage, Garrett C VanHecke, Kush Patel, Hassan A Cheaito, Q Ping Dou, Young-Hoon Ahn
PMID: 33341501   DOI: 10.1016/j.bmc.2020.115931

Abstract

The ubiquitin-proteasome system (UPS) plays an important role in maintaining protein homeostasis by degrading intracellular proteins. In the proteasome, poly-ubiquitinated proteins are deubiquitinated by three deubiquitinases (DUBs) associated with 19S regulatory particle before degradation via 20S core particle. Ubiquitin carboxyl-terminal hydrolase L5 (UCHL5) is one of three proteasome-associated DUBs that control the fate of ubiquitinated substrates implicated in cancer survival and progression. In this study, we have performed virtual screening of an FDA approved drug library with UCHL5 and discovered tiaprofenic acid (TA) as a potential binder. With molecular docking analysis and in-vitro DUB assay, we have designed, synthesized, and evaluated a series of TA derivatives for inhibition of UCHL5 activity. We demonstrate that one TA derivative, TAB2, acts as an inhibitor of UCHL5.


Correlations between electrochemical behaviors and DNA photooxidative properties of non-steroïdal anti-inflammatory drugs and their photoproducts

Sandra Michaud, Viviane Hajj, Laure Latapie, Arielle Noirot, Valérie Sartor, Paul-Louis Fabre, Nadia Chouini-Lalanne
PMID: 22436506   DOI: 10.1016/j.jphotobiol.2012.02.007

Abstract

Alkali-labile lesion to DNA photosensitized, via an electron transfer mechanism, by three non-steroidal anti-inflammatory drugs (NSAIDs), ketoprofen, tiaprofenic acid and naproxen and their photoproducts during drug photolysis, was investigated using (32)P-end labelled synthetic oligonucleotide. These photooxidative damages were correlated with the photophysical and electrochemical properties of drugs, appearing as the photosensitizer PS. Photophysical studies provided the excited state energies of the photosensitizer while their redox potentials and the relative stabilities of the PS(-) radical-anions were determined by cyclic voltammetry. On the basis of these data, we have calculated the Gibbs energy of photoinduced electron-transfer and evaluated the exergonicity of the oxidative photodamage. Moreover, kinetic control may be invoked according to the stabilities of PS(-). Applied to this NSAIDs family, the photoxidative damages through electron transfer mechanism were analyzed and a good correlation with photoredox and photobiological properties was established.


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